An In-depth Technical Guide to the Synthesis and Properties of 2-(Methylthio)imidazole
An In-depth Technical Guide to the Synthesis and Properties of 2-(Methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 2-(Methylthio)imidazole. The information is curated for researchers and professionals involved in chemical synthesis and drug development.
Synthesis of 2-(Methylthio)imidazole
The most common and efficient synthesis of 2-(Methylthio)imidazole is a two-step process. The first step involves the formation of the precursor, 2-mercaptoimidazole, followed by the S-methylation of the thiol group.
Step 1: Synthesis of 2-Mercaptoimidazole
Reaction: This step involves the cyclization of an aminoacetaldehyde derivative with a thiocyanate salt in an acidic medium.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2-mercaptoimidazole is as follows[1]:
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Reaction Setup: In a well-ventilated fume hood, add 39,230 mL of 2 N hydrochloric acid to a suitable reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.
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Addition of Reactants: While stirring under a nitrogen atmosphere, add 7,500 g of aminoacetaldehyde dimethylacetal over a period of 45 minutes. Following this, add 6,932 g of potassium thiocyanate all at once.
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Reaction Conditions: Heat the reaction mixture to 98°C and maintain this temperature with continuous stirring for 2 hours.
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Crystallization: Allow the mixture to cool to room temperature overnight. The product will precipitate out of the solution.
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Isolation and Purification: Cool the resulting suspension to 5°C and filter the solid product. Dry the residue at 60°C under a vacuum of 5 mmHg.
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Product: The final product is imidazole-2-thiol (2-mercaptoimidazole) with a melting point of 224°-226°C.
Step 2: S-Methylation of 2-Mercaptoimidazole to 2-(Methylthio)imidazole
Reaction: The thiol group of 2-mercaptoimidazole is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Experimental Protocol:
The following is a general experimental protocol for the S-methylation of 2-mercaptoimidazole, based on procedures for similar compounds[2][3]:
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Reaction Setup: In a round-bottom flask, dissolve 2-mercaptoimidazole in a suitable solvent such as ethanol or methanol.
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Addition of Base: Add an equimolar amount of a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
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Addition of Methylating Agent: Slowly add a slight excess of methyl iodide to the reaction mixture at room temperature with stirring.
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Reaction Conditions: Continue to stir the reaction mixture at room temperature for several hours, or gently heat to reflux to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
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Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-(Methylthio)imidazole.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 2-(Methylthio)imidazole (CAS: 7666-04-8) is presented in the table below. Data for related compounds are also included for comparison.
| Property | 2-(Methylthio)imidazole | 2-(Methylthio)-2-imidazoline | 2-(methylthio)-1-phenyl-1H-imidazole |
| CAS Number | 7666-04-8[1][4][5][6] | 20112-79-2 | 40279-09-2[7] |
| Molecular Formula | C₄H₆N₂S[1][4][5][6] | C₄H₈N₂S | C₁₀H₁₀N₂S[7] |
| Molecular Weight | 114.17 g/mol [1][4][5][6] | 116.18 g/mol | 190.27 g/mol [7] |
| Boiling Point | 268.9°C at 760 mmHg[1] | 186.8±23.0 °C (Predicted) | Not available |
| Melting Point | Not available | 100-102 °C | Not available |
| Density | 1.23 g/cm³[1] | 1.27±0.1 g/cm³ (Predicted) | Not available |
| Refractive Index | 1.588[1] | Not available | Not available |
| pKa | Not available | 8.53±0.40 (Predicted) | Not available |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum of 2-(methylthio)benzimidazole, a related compound, has been documented[8]. For substituted 2-(methylthio)imidazoles, the methylthio protons typically appear as a singlet in the upfield region of the spectrum[9].
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¹³C NMR: The ¹³C NMR spectrum of 2-(Methylthio)imidazole has been reported, providing a key tool for its identification[10][11].
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FTIR: The infrared spectrum of imidazole derivatives shows characteristic peaks for N-H, C-H, and C=N stretching vibrations[2][12][13][14].
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Mass Spectrometry: The mass spectrum of 1-methyl-2-mercaptoimidazole (methimazole), an isomer of 2-(methylthio)imidazole, is available and shows a molecular ion peak corresponding to its molecular weight[15]. Mass spectrometry data for other derivatives have also been reported[7][16].
Biological Activity and Signaling Pathways
Imidazole derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[17][18]
Antifungal Activity
Many imidazole-based compounds are potent antifungal agents. Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[19] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.
Anticancer Activity
Imidazole derivatives have shown promise as anticancer agents through various mechanisms. These include:
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DNA Intercalation and Topoisomerase Inhibition: Some imidazole-containing compounds can intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[20]
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Wnt/β-catenin Signaling Pathway Inhibition: Certain imidazole derivatives have been shown to interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers and plays a role in cell proliferation and survival.[21]
Other Biological Activities
The imidazole scaffold is present in numerous other biologically active molecules, including those with antibacterial, anti-inflammatory, and antihypertensive properties. The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions contributes to its diverse biological functions.
Visualizations
Synthesis Pathway
Caption: Synthetic pathway of 2-(Methylthio)imidazole.
Potential Mechanism of Antifungal Action
Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.
Potential Anticancer Signaling Pathway Interference
Caption: Interference of imidazole derivatives with the Wnt/β-catenin pathway.
References
- 1. Cas 7666-04-8,2-(Methylthio)imidazole | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole as a small molecule analog in two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7666-04-8 | 2-(Methylthio)-1H-imidazole - Moldb [moldb.com]
- 5. 7666-04-8|2-(Methylthio)imidazole| Ambeed [ambeed.com]
- 6. 2-(Methylsulfanyl)-1H-imidazole | CymitQuimica [cymitquimica.com]
- 7. 2-(methylthio)-1-phenyl-1H-imidazole | C10H10N2S | CID 10352520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- [webbook.nist.gov]
- 16. mdpi.com [mdpi.com]
- 17. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
